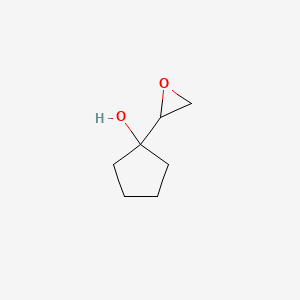

1-(Oxiran-2-yl)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

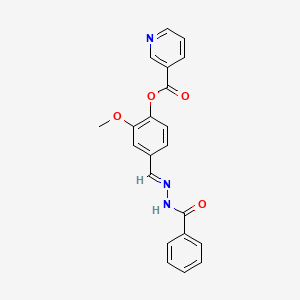

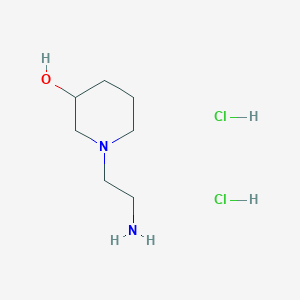

1-(Oxiran-2-yl)cyclopentan-1-ol, also known as 1-[(oxiran-2-yl)methyl]cyclopentan-1-ol, is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . This compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment was performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O2/c9-8(3-1-2-4-8)5-7-6-10-7/h7,9H,1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 . The compound is typically stored at 4°C .Scientific Research Applications

Synthesis and Reactivity

- The synthesis and thermolysis of pentacoordinate 1,2-oxastibetanes, which are potential intermediates in reactions involving stibonium ylides and carbonyl compounds, demonstrate the utility of cyclopentane derivatives in understanding reaction mechanisms and designing new synthetic routes (Uchiyama, Kano, & Kawashima, 2006).

- Photochemical generation and methanol trapping of localized 1,3 and 1,4 singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl highlight the intricate dynamics of radical intermediates in organic synthesis, showcasing the cyclopentane structure's versatility (Abe, Adam, & Nau, 1998).

Structural Analysis and Conformational Studies

- Studies on cyclitols have used PMR spectroscopy to investigate the conformations of cyclopentanoid compounds, including substituted cyclopentenes, cyclopentene oxides, and cyclopentanes. These studies offer insights into the flexibility and conformational preferences of cyclopentane rings, aiding in the design of molecules with desired structural features (Steyn & Sable, 1971).

Synthetic Applications

- The Lewis acid catalyzed carbon-carbon bond cleavage of aryl oxiranyl diketones for the synthesis of cis-2,5-disubstituted 1,3-dioxolanes exemplifies the strategic manipulation of oxirane rings for constructing complex molecules, highlighting the relevance of cyclopentane derivatives in organic synthesis (Chen, Wei, & Zhang, 2011).

Novel Compound Synthesis

- The palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans through oxidative cyclization-methoxycarbonylation of 4-yn-1-ols versus cycloisomerization-hydromethoxylation showcases the innovative use of cyclopentane derivatives in synthesizing functionally diverse molecules (Gabriele et al., 2000).

Safety and Hazards

Future Directions

The diverse biological activity of compounds similar to 1-(Oxiran-2-yl)cyclopentan-1-ol makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . The main advantage of this approach is its one-stage technique, where the starting materials are mixed in one flask, and the desired product is formed at one go .

Mechanism of Action

Target of Action

The primary targets of the compound 1-(Oxiran-2-yl)cyclopentan-1-ol are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

Current research is focused on understanding the compound’s effects on various biochemical pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, we expect to gain a better understanding of these effects .

properties

IUPAC Name |

1-(oxiran-2-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(6-5-9-6)3-1-2-4-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGASQGDKHNCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)